

An In-depth Technical Guide to the Physical and Chemical Properties of Mesoxalaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesoxalaldehyde, also known as 2-oxopropanedial, is a highly reactive α-ketoaldehyde. Its trifunctional nature, possessing two aldehyde groups and a central ketone, makes it a molecule of significant interest in various chemical and biological studies. This technical guide provides a comprehensive overview of the known physical and chemical properties of **mesoxalaldehyde**, including its structure, stability, and reactivity. Furthermore, it delves into its biological significance, particularly its role as a precursor in the formation of advanced glycation end-products (AGEs), and discusses analytical and experimental methodologies relevant to its study.

Chemical Identity and Physical Properties

Mesoxalaldehyde is a small organic molecule with the molecular formula C₃H₂O₃ and a molecular weight of 86.05 g/mol .[1][2] It is also referred to by several synonyms, including 2-oxopropanedial, oxomalonaldehyde, and 1,2,3-propanetrione.[1][2]

Table 1: Physical and Chemical Properties of Mesoxalaldehyde



Property	Value	Reference(s)
Molecular Formula	C ₃ H ₂ O ₃	[1][2]
Molecular Weight	86.05 g/mol	[1]
CAS Number	497-16-5	[1]
Density	1.232 g/cm ³	[3]
Boiling Point	176.3 °C at 760 mmHg	[3]
Flash Point	61.2 °C	[3]
Vapor Pressure	1.1 mmHg at 25°C	[3]
Refractive Index	1.384	[3]
logP	-0.5	[1]
Topological Polar Surface Area	51.2 Ų	[1]

Due to its high reactivity, the melting point of pure, anhydrous **mesoxalaldehyde** is not well-documented and it is often handled in solution. Information regarding its quantitative solubility in various solvents is limited, though its polar nature suggests miscibility with water and polar organic solvents.

Chemical Reactivity and Stability

Mesoxalaldehyde is a highly reactive dicarbonyl compound due to the electrophilic nature of its three carbonyl carbons.[3][4] This reactivity is central to its biological effects and chemical transformations.

Reactivity with Nucleophiles

The carbonyl groups of **mesoxalaldehyde** are susceptible to nucleophilic attack. It readily reacts with primary amines, such as the side chains of lysine and arginine residues in proteins, to form Schiff bases.[5] These initial adducts can undergo further reactions, leading to the formation of stable advanced glycation end-products (AGEs).[6][7][8] This process, known as glycation, is a key aspect of its biological activity.[6][7][8]



Stability and Degradation

Mesoxalaldehyde is known to be unstable and can readily hydrate in aqueous solutions. The stability of aldehydes can be influenced by factors such as pH and the presence of buffers.[9] Due to its high reactivity, it is prone to polymerization and other degradation pathways, making its isolation and storage in pure form challenging.

Synthesis and Purification

The synthesis of **mesoxalaldehyde** can be approached through various routes, often involving the oxidation of suitable precursors.

Synthetic Approaches

One potential synthetic route involves the oxidation of malonic acid esters with nitrous gases. Another approach could be the oxidation of tartaric acid esters.[10][11][12] The specific conditions for these reactions, including catalysts, temperature, and reaction times, are critical for achieving good yields and purity.

Purification Methodologies

Due to the reactive nature of **mesoxalaldehyde**, purification requires careful consideration of the techniques employed.

- Reactive Distillation: This technique combines reaction and distillation in a single unit and
 can be advantageous for purifying reactive aldehydes by continuously removing the product
 from the reaction mixture, thereby minimizing degradation and side reactions.[4][13][14][15]
 [16]
- Recrystallization: For solid derivatives or adducts of mesoxalaldehyde, recrystallization from an appropriate solvent system can be an effective purification method.[17][18][19][20]
 [21] The choice of solvent is crucial and should be based on the solubility profile of the compound and impurities.

Spectral Data for Structural Elucidation

Spectroscopic techniques are essential for the identification and characterization of **mesoxalaldehyde**.



Table 2: Predicted and Expected Spectral Data for Mesoxalaldehyde

Spectroscopic Technique	Expected Features
¹ H NMR	Aldehydic protons are expected to appear in the highly deshielded region of the spectrum, typically between 9-10 ppm.[22][23]
¹³ C NMR	The three carbonyl carbons are expected to have characteristic chemical shifts in the downfield region of the spectrum, typically between 190-220 ppm for ketones and aldehydes.[9][24][25][26][27][28]
FTIR	Strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and ketone functional groups are expected in the region of 1650-1750 cm ⁻¹ .
UV-Vis	$n \rightarrow \pi^*$ transitions of the carbonyl groups are expected to result in weak absorption bands in the near-UV region.
The molecular ion peak (M+) should be observable. Characteristic fragmentation patterns for aldehydes include the loss of 1) and CHO (M-29).[29][30][31][32][33]	

Biological Significance and Toxicology

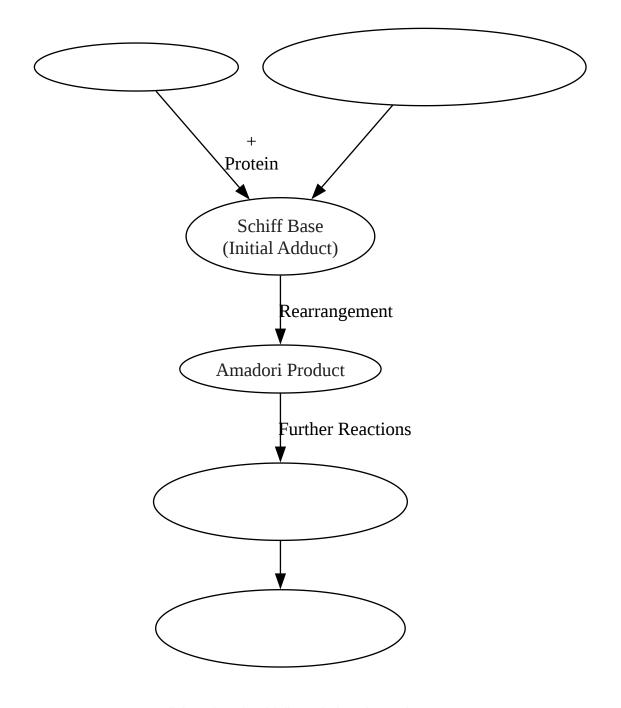
Mesoxalaldehyde is an endogenously formed metabolite and its high reactivity underlies its biological effects, which are primarily associated with the formation of advanced glycation end-products (AGEs).

Formation of Advanced Glycation End-Products (AGEs)

Mesoxalaldehyde is a potent precursor of AGEs.[6][7][8] It reacts with the free amino groups of proteins, lipids, and nucleic acids in a non-enzymatic manner.[6][7][8] This process, known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds that



can alter the structure and function of biomolecules.[34] The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[7]



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Protein Cross-linking



The reaction of **mesoxalaldehyde** with proteins can lead to the formation of covalent cross-links between protein molecules.[3][35] This cross-linking can alter the protein's structure and function, contributing to cellular dysfunction and tissue damage.[3]

Toxicological Profile

As a reactive aldehyde, **mesoxalaldehyde** is expected to exhibit cytotoxicity. Studies on similar α -dicarbonyl compounds have shown that they can induce mutations in microorganisms.[3] The toxic effects are largely attributed to their ability to modify and damage essential biomolecules.

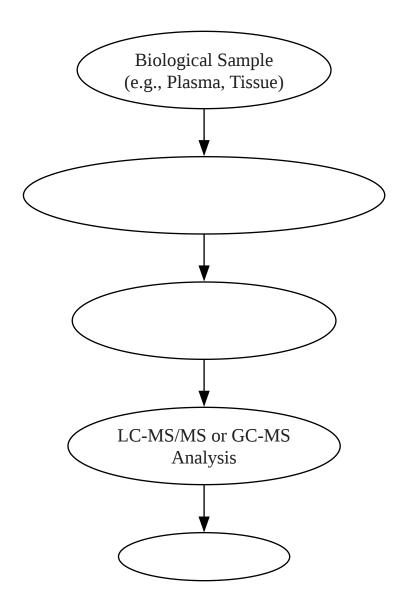
Experimental Protocols and Analytical Methods

The study of **mesoxalaldehyde** requires specific experimental and analytical techniques due to its reactivity and instability.

Quantification in Biological Samples

Quantification of **mesoxalaldehyde** in biological matrices is challenging. Methods often involve derivatization to a more stable compound followed by chromatographic separation and detection, such as HPLC or GC-MS.





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In Vitro Glycation Assays

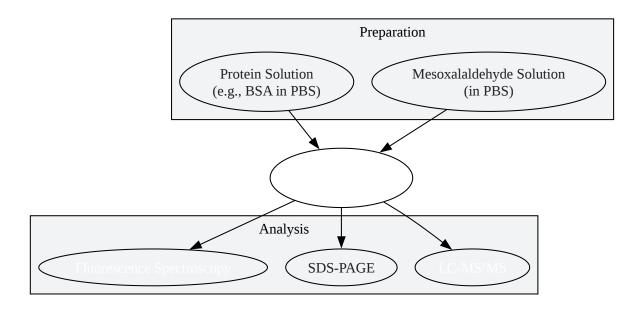
To study the role of **mesoxalaldehyde** in protein glycation, in vitro assays are commonly employed. These assays typically involve incubating a target protein with **mesoxalaldehyde** and monitoring the formation of AGEs over time.

Protocol: In Vitro Protein Glycation with Mesoxalaldehyde

 Protein Preparation: Prepare a solution of the target protein (e.g., bovine serum albumin, BSA) in a phosphate buffer (pH 7.4).



- Glycating Agent: Prepare a fresh solution of **mesoxalaldehyde** in the same buffer.
- Incubation: Mix the protein solution with the **mesoxalaldehyde** solution and incubate at 37°C for a specified period (e.g., 24-72 hours). A control sample without **mesoxalaldehyde** should be run in parallel.
- Analysis of Glycation: The extent of glycation can be assessed using various methods:
 - Fluorescence Spectroscopy: Measure the characteristic fluorescence of certain AGEs (excitation ~370 nm, emission ~440 nm).
 - SDS-PAGE: Analyze protein cross-linking by observing changes in molecular weight.
 - LC-MS/MS: Identify and quantify specific AGEs after enzymatic digestion of the protein.
 [36][37]



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Conclusion



Mesoxalaldehyde is a reactive dicarbonyl species with significant implications in both chemistry and biology. Its physical and chemical properties are dictated by the presence of three carbonyl groups, which confer high reactivity towards nucleophiles. This reactivity is the basis for its role in the formation of advanced glycation end-products, a process linked to the pathology of numerous diseases. Further research into the specific reaction mechanisms, biological signaling pathways, and the development of precise analytical methods will be crucial for a more complete understanding of this important molecule and for the development of potential therapeutic interventions targeting its effects.

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